molecular formula C14H18Cl2N2O2 B2905146 (1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride CAS No. 1055301-14-8

(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride

Cat. No.: B2905146
CAS No.: 1055301-14-8
M. Wt: 317.21
InChI Key: FQRUNJQARWTBBE-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride” are not well-documented .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of stereochemical complexes involving ethylenediamine derivatives, including "(1R,2R)-(-)-1,2-Bis(4-hydroxyphenyl)ethylenediamine dihydrochloride," has been a subject of study due to their potential applications in medicinal chemistry and material science. For instance, Jennerwein et al. (1989) explored the tumor-inhibiting properties of stereoisomeric complexes derived from ethylenediamine, focusing on their synthesis and structural elucidation (Jennerwein et al., 1989). Similarly, Umakoshi et al. (1989) synthesized and investigated the crystal structure of binuclear platinum(II) complexes bridged by related ligands, offering insights into the structural configurations conducive to specific biological activities (Umakoshi et al., 1989).

Analytical Chemistry Applications

In analytical chemistry, the reactivity and fluorescence properties of ethylenediamine derivatives have been harnessed for the detection of reducing carbohydrates and other compounds. Umegae et al. (1989) identified "this compound" as a favorable reagent for the fluorimetric determination of reducing carbohydrates, showcasing its potential in sensitive detection methods (Umegae et al., 1989).

Catalysis and Material Science

The catalytic activities and material applications of ethylenediamine derivatives are also significant. For instance, the development of novel flame retardants for polymeric materials has involved the use of ethylenediamine derivatives to enhance flame retardancy and stability. Xu et al. (2013) investigated the flame retardant mechanism of a polymeric synergist combined with ammonium polyphosphate, highlighting the synergy between the components and their effect on polypropylene's flame retardancy (Xu et al., 2013).

Biological Studies

In biological contexts, the cytotoxic activities of ethylenediamine derivatives against various cancer cell lines have been evaluated, demonstrating their potential as therapeutic agents. Musa et al. (2014) assessed the in vitro cytotoxic activity of N, N'-Bis(2-hydroxybenzyl) ethylenediamine derivatives, noting significant activity against lung, breast, and prostate cancer cell lines (Musa et al., 2014).

Properties

IUPAC Name

4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.2ClH/c15-13(9-1-5-11(17)6-2-9)14(16)10-3-7-12(18)8-4-10;;/h1-8,13-14,17-18H,15-16H2;2*1H/t13-,14-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCIOLVKHQOSNF-KFWOVWKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)O)N)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](C2=CC=C(C=C2)O)N)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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